

A Technical Guide to 4-Oxopentanoyl Chloride: Synthesis, Properties, and Reactions

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Compound of Interest

Compound Name: 4-Oxopentanoyl chloride

Cat. No.: B178346

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Abstract

4-Oxopentanoyl chloride, a versatile bifunctional molecule, holds significant promise in organic synthesis, particularly in the development of pharmaceuticals and bio-based chemicals. Its dual reactivity, stemming from the presence of both an acyl chloride and a ketone functional group, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of **4-oxopentanoyl chloride**, including its nomenclature, physicochemical properties, detailed synthesis protocols, characteristic spectral data, and key reaction pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Nomenclature and Alternative Names

The compound with the chemical structure $\text{CH}_3\text{C}(\text{O})\text{CH}_2\text{CH}_2\text{C}(\text{O})\text{Cl}$ is systematically named **4-oxopentanoyl chloride** according to IUPAC nomenclature. However, it is widely known by several alternative names, the most common of which is Levulinic Acid Chloride. This name is derived from its parent carboxylic acid, levulinic acid.

Other synonyms and identifiers include:

- 4-Oxo-pentoyl chloride[1]

- Levulinoyl chloride
- Pentanoyl chloride, 4-oxo-[2]
- CAS Number: 1490-24-0[1][2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of **4-oxopentanoyl chloride** is presented in the table below. Please note that while some experimental data is available, many properties are computationally predicted and should be used as a guide.

Property	Value	Source
Molecular Formula	C ₅ H ₇ ClO ₂	PubChem[1]
Molecular Weight	134.56 g/mol	PubChem[1][3]
Boiling Point	79-81 °C at 11 mmHg	Sigma-Aldrich
Density	1.178 g/mL at 25 °C	Sigma-Aldrich
Refractive Index (n _D ²⁰)	1.453	Sigma-Aldrich
CAS Number	1490-24-0	PubChem[1][3]

Synthesis of 4-Oxopentanoyl Chloride

The most common and direct laboratory synthesis of **4-oxopentanoyl chloride** involves the chlorination of levulinic acid. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to the convenient removal of gaseous byproducts (SO₂ and HCl).[3]

Experimental Protocol: Synthesis from Levulinic Acid using Thionyl Chloride

Materials:

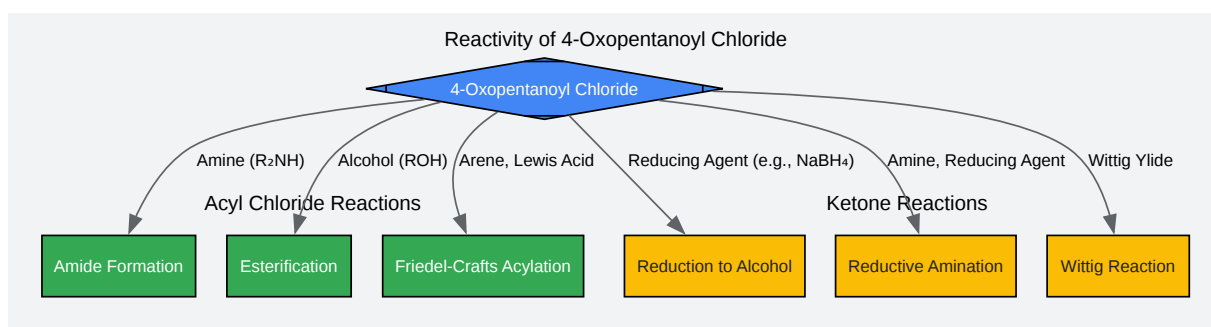
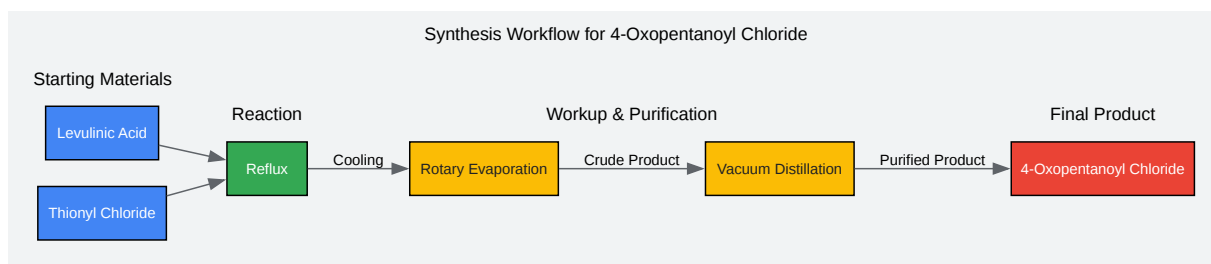
- Levulinic acid
- Thionyl chloride (SOCl₂)

- Anhydrous toluene (or other inert solvent)
- Round-bottom flask with reflux condenser and gas outlet
- Heating mantle
- Magnetic stirrer and stir bar
- Vacuum distillation apparatus

Procedure:

- In a fume hood, a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), is charged with levulinic acid (1 equivalent).
- An excess of thionyl chloride (typically 1.5 to 2.0 equivalents) is slowly added to the levulinic acid at room temperature. An inert solvent such as anhydrous toluene can be used, although the reaction can also be run neat.
- The reaction mixture is then heated to reflux (the temperature will depend on the solvent used, if any) and stirred. The progress of the reaction can be monitored by the cessation of gas evolution. The reflux is typically maintained for 2-4 hours.
- After the reaction is complete, the mixture is allowed to cool to room temperature.
- Excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. It is advisable to use a trap to protect the vacuum pump from corrosive gases.
- The crude **4-oxopentanoyl chloride** is then purified by vacuum distillation to yield the final product.^{[4][5][6]}

Below is a graphical representation of the synthesis workflow.



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